2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the bromophenyl and fluorophenyl groups. The final steps involve the sulfonylation and thioether formation, and the acetamide group is introduced through amidation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazole ring or the sulfonyl group, potentially leading to the formation of simpler derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
- 2-((4-((4-bromophenyl)sulfonyl)-2-(4-chlorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-((4-((4-bromophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide lies in its specific combination of bromine, fluorine, and sulfur atoms, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H18BrFN2O5S2 |
---|---|
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H18BrFN2O5S2/c1-32-20-5-3-2-4-19(20)27-21(29)14-34-24-23(35(30,31)18-12-8-16(25)9-13-18)28-22(33-24)15-6-10-17(26)11-7-15/h2-13H,14H2,1H3,(H,27,29) |
InChI Key |
PYIAQBGPRWTRJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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